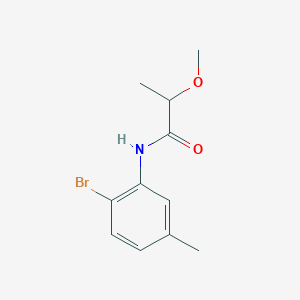
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide, also known as BAM, is a chemical compound that has garnered significant attention in scientific research for its potential therapeutic applications. BAM belongs to the class of amides, which are organic compounds containing a carbonyl group linked to an amino group.
Wirkmechanismus
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-bromo-5-methylphenyl)-2-methoxypropanamide also modulates the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels, which are involved in pain perception. Furthermore, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to have low toxicity, making it a safe compound to work with. However, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-5-methylphenyl)-2-methoxypropanamide. One potential avenue of research is the development of novel N-(2-bromo-5-methylphenyl)-2-methoxypropanamide analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide and its potential use in the treatment of neurodegenerative disorders and cancer. Furthermore, studies are needed to investigate the potential use of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-methylphenol with 2-methoxypropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium diisopropylamide to obtain the final product, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-4-5-9(12)10(6-7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAMVGOURPSPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


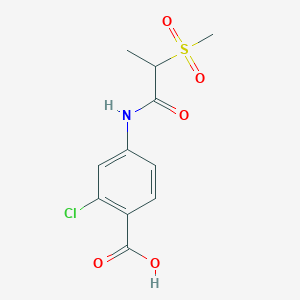

![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)
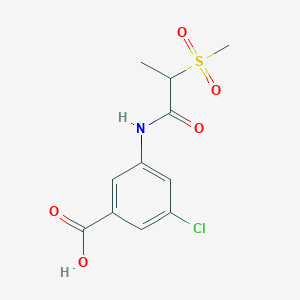
![1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)
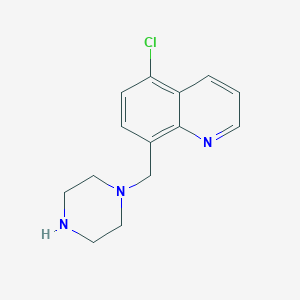

![2-amino-2-methyl-N-[3-oxo-3-(propan-2-ylamino)propyl]pentanamide](/img/structure/B6642487.png)
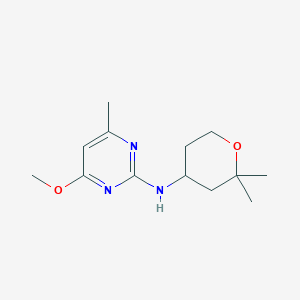
![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)
